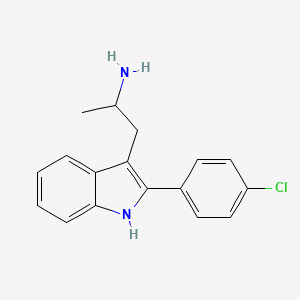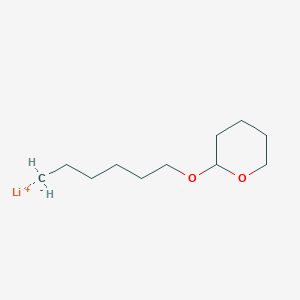
lithium;2-hexoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-hexoxyoxane is a chemical compound that combines lithium with 2-hexoxyoxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-hexoxyoxane typically involves the reaction of lithium with 2-hexoxyoxane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-hexoxyoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: this compound can participate in substitution reactions where the hexoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide, while reduction could produce lithium hydride or other lithium-based compounds.
Scientific Research Applications
Lithium;2-hexoxyoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of advanced materials, including batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium;2-hexoxyoxane involves its interaction with specific molecular targets and pathways. In biological systems, it may affect neurotransmitter levels and signaling pathways, leading to its therapeutic effects. The compound’s ability to modulate these pathways is thought to be related to its interaction with enzymes and receptors involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium chloride: Used in various industrial applications and as a reagent in chemical synthesis.
Lithium hydroxide: Utilized in the production of lithium-ion batteries and other energy storage devices.
Uniqueness
Lithium;2-hexoxyoxane is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium compounds, it combines the properties of lithium with those of 2-hexoxyoxane, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
51732-23-1 |
|---|---|
Molecular Formula |
C11H21LiO2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
lithium;2-hexoxyoxane |
InChI |
InChI=1S/C11H21O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,1-10H2;/q-1;+1 |
InChI Key |
GQQPWSJTCLBIEL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


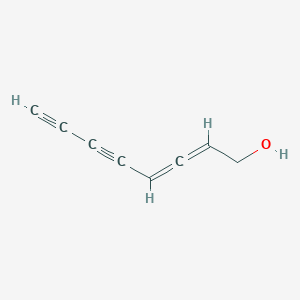
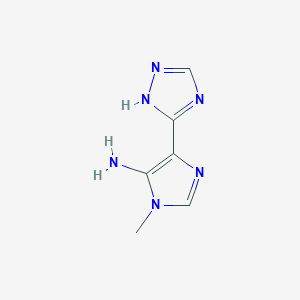
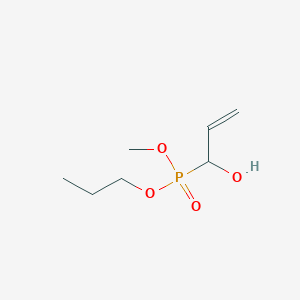
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
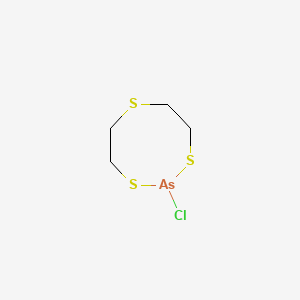
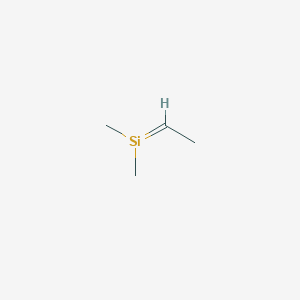
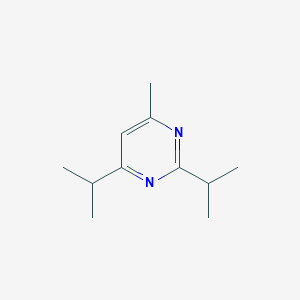
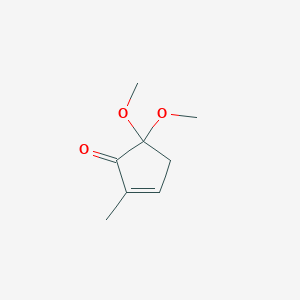
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
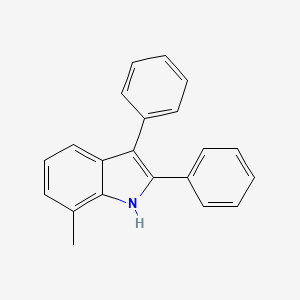
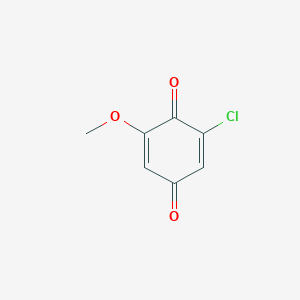
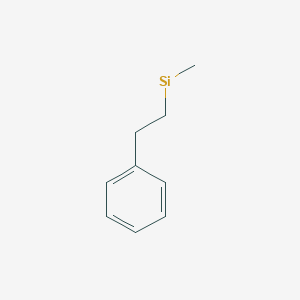
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
